4-(4-Allyloxy-3-methoxy-benzylamino)-4H-[1,2,4]triazole-3-thiol 4-(4-Allyloxy-3-methoxy-benzylamino)-4H-[1,2,4]triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 708998-06-5
VCID: VC0490259
InChI: InChI=1S/C13H16N4O2S/c1-3-6-19-11-5-4-10(7-12(11)18-2)8-15-17-9-14-16-13(17)20/h3-5,7,9,15H,1,6,8H2,2H3,(H,16,20)
SMILES: COC1=C(C=CC(=C1)CNN2C=NNC2=S)OCC=C
Molecular Formula: C13H16N4O2S
Molecular Weight: 292.36g/mol

4-(4-Allyloxy-3-methoxy-benzylamino)-4H-[1,2,4]triazole-3-thiol

CAS No.: 708998-06-5

Main Products

VCID: VC0490259

Molecular Formula: C13H16N4O2S

Molecular Weight: 292.36g/mol

4-(4-Allyloxy-3-methoxy-benzylamino)-4H-[1,2,4]triazole-3-thiol - 708998-06-5

CAS No. 708998-06-5
Product Name 4-(4-Allyloxy-3-methoxy-benzylamino)-4H-[1,2,4]triazole-3-thiol
Molecular Formula C13H16N4O2S
Molecular Weight 292.36g/mol
IUPAC Name 4-[(3-methoxy-4-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C13H16N4O2S/c1-3-6-19-11-5-4-10(7-12(11)18-2)8-15-17-9-14-16-13(17)20/h3-5,7,9,15H,1,6,8H2,2H3,(H,16,20)
Standard InChIKey JDMFLGNQDMILRY-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)CNN2C=NNC2=S)OCC=C
Canonical SMILES COC1=C(C=CC(=C1)CNN2C=NNC2=S)OCC=C
PubChem Compound 2215058
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator